2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It acts as a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which is involved in learning and memory processes in the brain.
Wirkmechanismus
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine selectively blocks the activity of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of cognitive processes such as learning and memory. By inhibiting the activity of this receptor, 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine enhances the activity of other neurotransmitter systems such as glutamate and dopamine, which are also involved in cognitive function.
Biochemical and Physiological Effects
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been shown to improve cognitive function and memory retention in animal models and clinical trials. It also has a favorable safety and tolerability profile, with no significant adverse effects reported in clinical trials. However, further studies are needed to determine its long-term safety and efficacy in larger patient populations.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has several advantages for lab experiments, including its selectivity for the M1 muscarinic acetylcholine receptor and its favorable safety and tolerability profile. However, its limited solubility in aqueous solutions and potential off-target effects on other muscarinic receptor subtypes may pose challenges in experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for the development and application of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine. First, further studies are needed to determine its long-term safety and efficacy in larger patient populations with cognitive disorders such as Alzheimer's disease and schizophrenia. Second, the potential use of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine in combination with other drugs or therapies for cognitive disorders should be explored. Third, the development of more potent and selective M1 muscarinic receptor antagonists based on the structure of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine could lead to the discovery of new drugs for the treatment of cognitive disorders. Finally, the use of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine as a tool compound for investigating the role of the M1 muscarinic receptor in cognitive processes could provide valuable insights into the underlying mechanisms of cognitive function and dysfunction.
Synthesemethoden
The synthesis of 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine involves several steps, including the preparation of 4-(1H-tetrazol-1-yl)benzoyl chloride, which is then reacted with morpholine in the presence of a base to obtain the target compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on cognitive disorders. In animal models, 2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine has been shown to improve cognitive function and memory retention. Clinical trials have also demonstrated its safety and tolerability in healthy volunteers and patients with Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(2-phenylmorpholin-4-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(15-6-8-16(9-7-15)23-13-19-20-21-23)22-10-11-25-17(12-22)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTGJGHVAWVLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.